Cas no 23477-67-0 (DL-Ethylgonendione)

DL-Ethylgonendione structure
Product name:DL-Ethylgonendione
DL-Ethylgonendione 化学的及び物理的性質
名前と識別子
-
- DL-Ethylgonendione
- (+/-)-13-Ethyl-gon-4-ene-3,17-dione
- D-Ethylgonendione
- 13-Ethyl-19-nor-4-androsten-3,17-dion
- 18-Methyl-4-oestren-3,17-dion
- 18a-Homo-19-norandrost-4-ene-3,17-dione
- 13beta-ethylgon-4-en-3,17-dione
- Gon-4-ene-3,17-dione, 13-ethyl-, (+/-)-
- 13-ethyl-gon-4-en-3,17-dione
- 18-Methylestr-4-ene-3,17-dione
- LEVONORGESTREL IMPURITY [EP IMPURITY]
- DTXSID801020560
- LEVODIONE [EP IMPURITY]
- D-Ethyl gonendione
- Ethylgonendione
- 21800-83-9
- SCHEMBL1422567
- 13-Egedo
- 18-Methyl-estr-4-ene-3,17-dione
- 13-ethylgon-4-ene-3,17-dione
- 18-Methyl-19-norandrost-4-ene-3,17-dione
- T72090
- (+)-13.BETA.-ETHYLGON-4-ENE-3,17-DIONE
- E0921
- (8R, 9S, 10R, 13S, 14S)-13-ethyl-1, 2, 6, 7, 8, 9, 10, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthrene-3, 17-dione
- Levonorgestrel Impurity L (18-Methylester-4-ene-3,17-dione)
- EC 606-833-1
- 23477-67-0
- Gon-4-ene-3,17-dione, 13-ethyl-
- IH07J8F03F
- (+)-13-Ethylgon-4-ene-3,17-dione
- SBLHOJQRZNGHLQ-ATIFRJIPSA-N
- 13-Ethyl-gon-4-ene-3,17-dione
- 13beta-Ethylgon-4-ene-3,17-dione
- (3aS,3bR,9aR,9bS,11aS)-11a-ethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- (8R,9S,10R,13S,14S)-13-Ethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
- 18-Methylestr-4-en-3,17-dione
- 13beta-ethyl-gon-4-en-3,17-dione
- (3AS,3BR,9AR,9BS,11AS)-11A-ETHYL-2H,3H,3AH,3BH,4H,5H,8H,9H,9AH,9BH,10H,11H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIONE
- 13-Ethylgon-4-ene-3,17-dione (Levodione; 18-Methyl-19-norandrost-4-ene-3,17-dione)
- DL-Ethylgonedione
- (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
- UNII-IH07J8F03F
- Q-102817
- AKOS017343453
- MFCD08457890
-
- インチ: 1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1
- InChIKey: SBLHOJQRZNGHLQ-ATIFRJIPSA-N
- SMILES: O=C1CC[C@@H]2[C@]1(CC)CC[C@@H]1[C@H]3CCC(C=C3CC[C@@H]21)=O
計算された属性
- 精确分子量: 286.19300
- 同位素质量: 286.193280068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 518
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- 密度みつど: 1.074
- Boiling Point: 415.4 °C at 760 mmHg
- フラッシュポイント: 176.4 °C
- PSA: 34.14000
- LogP: 4.08740
DL-Ethylgonendione 関連文献
-
Luciana Cicco,Giuseppe Dilauro,Filippo Maria Perna,Paola Vitale,Vito Capriati Org. Biomol. Chem. 2021 19 2558
推奨される供給者
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent
